GTPase NRas (55-64)
Description
Properties
sequence |
ILDTAGREEY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
GTPase NRas (55-64) |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Role in Oncogenesis:
NRas is frequently mutated in various cancers, including melanoma and neuroblastoma. The mutation at residue Q61 is particularly notable, as it contributes to the oncogenic activity of NRas. Studies have shown that these mutations lead to persistent activation of downstream signaling pathways that promote cell proliferation and survival .
Protein-Protein Interaction Mapping:
Recent research has employed affinity purification mass spectrometry to map protein-protein interactions involving NRas. This approach identified numerous interactors and pathway components, facilitating the understanding of NRas's role in cancer susceptibility and signaling . The creation of CRISPR dual knockout libraries targeting RAS-related genes has further elucidated genetic interactions and potential therapeutic targets .
Therapeutic Developments
Targeting GTPase Functions:
The aberrant activity of NRas and other small GTPases has been linked to cancer progression, making them viable targets for therapeutic intervention. Research has focused on developing inhibitors that specifically target the active conformation of NRas, aiming to disrupt its signaling capabilities .
Conformation-Specific Inhibitors:
Innovative approaches have led to the design of conformation-specific inhibitors that can selectively bind to activated Ras proteins. These inhibitors reveal insights into the limited Ras dependency observed in patient-derived cancer organoids, suggesting potential avenues for targeted therapy .
Immunotherapy Applications
Neoepitope Identification:
The conformational plasticity of NRas-derived neoepitopes has implications for immunotherapy. For instance, the identification of specific neoepitopes from NRas mutations allows for the development of targeted immunotherapies, such as engineered T-cell receptors (TCRs) and cancer vaccines . This strategy leverages the unique structural characteristics of NRas mutations to enhance immune recognition and response.
Clinical Trials and Case Studies:
Several clinical trials are underway exploring the efficacy of immunotherapeutic strategies targeting NRas mutations. For example, engineered TCRs targeting the Q61K mutation have shown promise in preclinical studies, paving the way for future clinical applications .
Structural Insights and Computational Studies
Molecular Dynamics Simulations:
Computational analyses have provided insights into the conformational states of GTP-bound NRas. Studies utilizing molecular dynamics simulations have identified multiple substates that influence NRas's functional properties, enhancing our understanding of its regulatory mechanisms . These findings are critical for designing drugs that can effectively target specific conformations of NRas.
Thermodynamic Stability Assessments:
Research has also focused on assessing the stability of various NRas mutants through computational modeling. These studies indicate that certain mutations increase binding affinity for GTP, potentially enhancing malignancy risk . Understanding these dynamics is essential for developing targeted therapies aimed at specific mutant forms of NRas.
Chemical Reactions Analysis
Nucleotide Binding and Hydrolysis
NRas proteins function through guanine nucleotide exchange and hydrolysis. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, activating the NRas protein and enabling it to bind to effectors, which produce distinct signal outputs . Conversely, GTPase-activating proteins (GAPs) terminate NRas signaling by stimulating GTP hydrolysis .
-
Guanine Nucleotide-Binding Residues within the switch I and II regions of RAS are crucial for guanine nucleotide-binding . Thr35 is involved in
-binding, while Gly60 is part of a DXXG motif involved in nucleotide binding . The conformational change is akin to a loaded-spring mechanism due to relaxing switches into the GDP-specific conformation on γ-phosphate release after GTP hydrolysis . -
Catalytic Mechanism The catalytic mechanism involves the precise placement of water molecules in the active site, which is important for GTP hydrolysis . Alterations in the active site, such as those caused by mutations, can disrupt the electron density of the bound nucleotide and reduce the hydrolysis rate .
Structural Features and Dynamics
The molecular structure of NRas (55-64) includes a GTP-binding domain with conserved motifs essential for its function.
-
Conserved Motifs Key regions such as the P-loop (residues 10-16 in Ras) and Switch I (residues 32-38 in Ras) are involved in nucleotide binding . Switch II includes residue Q61, which is critical for GTP-hydrolysis .
-
Flexibility and Conformational Changes Molecular dynamics simulations reveal that the GTPase NRAS models exhibit steady equilibrated RMSD trajectories . The flexibility profiles of NRAS are influenced by single nucleotide polymorphisms (SNPs), with certain SNPs causing shifts in the switch-I loop and alterations in the conformation of switch-II .
Impact of Mutations on Activity
Mutations in key residues of NRas can significantly alter its activity and contribute to oncogenic signaling pathways.
-
Oncogenic Mutations Hot spot residues Gly12, Gly13, and Gln61 account for 97% of oncogenic mutations, impairing the enzymatic activity in Ras . These mutations often lead to a permanently activated form of NRAS-GTP, resulting in overactive cellular signaling and cancer .
-
Effects on GTP Hydrolysis Mutations like Q61 can lead to displacement of water molecules from the active site, disrupting the electron density of the bound nucleotide and reducing the hydrolysis rate . Oncogenic variants can also alter conformational ensembles, affecting the flexibility and coupling between switch regions .
Conformational Plasticity and Solvent Accessibility
NRAS55-64 epitopes show variations in solvent accessibility and conformational plasticity . The 55-64 epitope sequence is conserved across the RAS protein family, and mutations at Q61 result in identical neoepitope sequences in KRAS, NRAS, and HRAS .
Computational Analysis of NRAS
Computational tools and servers like iMODS, HOPE, and MusiteDeep are used to analyze the structural and functional impacts of SNPs and post-translational modifications (PTMs) on NRAS . These tools help assess the collective motion, structural flexibility, and potential PTM sites in NRAS, providing insights into disease pathogenesis .
Table 1: ΔRMSF Values for GTPase NRAS Complexes
| Complex | ΔRMSF Range (Å) |
|---|---|
| Model #1 (G13R) | -0.60 to 0.24 |
| Model #2 (G13C) | -0.60 to 0.24 |
| Model #3 (G13V) | -0.60 to 0.24 |
| Model #6 (P34R) | -0.30 to 0.24 |
| Model #16 (V152F) | -0.30 to 0.24 |
| Native Holo NRAS | -0.30 to 0.24 |
Note: ΔRMSF values represent the relative root mean square fluctuation in Ångströms for GTPase NRAS complexes along entire molecular dynamics runs .
GAP and GEF interactions
-
GEF Interactions: GEFs activate RAS and RHEB by binding to the GDP-bound form, leading to conformational changes that perturb the phosphate-binding region and facilitate GDP release. The subsequent binding of GTP displaces the GEF, terminating the nucleotide exchange cycle .
-
GAP Interactions: GAPs enhance GTP hydrolysis by sequestering the active site from the solvent and rigidifying the active site . Arginine side chains from GAP are supplied into the active site of Ras to stabilize the transition state .
Comparison with Similar Compounds
Structural and Functional Homologs: HRas and KRas
NRas, HRas, and KRas share >80% sequence homology and identical effector-binding domains, enabling activation of overlapping downstream pathways (e.g., MAPK) . However, their mutation profiles and clinical implications differ:
- Mutation Hotspots :
- NRas : Codons 12, 13, 61 (e.g., Q61R), and 144. The Q61R mutation abolishes GTPase activity, increasing GTP-bound NRas and MAPK signaling .
- KRas : Codons 12 (e.g., G12D, G12V) and 13 (e.g., G13D) dominate in colorectal cancer (44.1% mutation rate) .
- HRas : Rarely mutated in cancers but implicated in mosaic RASopathies (e.g., Costello syndrome) .
- Clinical Associations: NRas: Linked to melanoma aggressiveness and resistance to BRAF inhibitors . KRas: Drives 30–50% of colorectal cancers; G12D mutations correlate with poor response to EGFR-targeted therapies . HRas: Somatic mutations in sebaceous nevi and keratinocyte-derived lesions .
Table 1: Mutation Profiles of Ras Family GTPases
| GTPase | Common Mutations | Key Cancers | Clinical Impact |
|---|---|---|---|
| NRas | Q61R, G12D, G13D | Melanoma, Colorectal | Aggressive behavior, poor prognosis |
| KRas | G12D, G12V, G13D | Colorectal, Pancreatic | Resistance to EGFR inhibitors |
| HRas | G12V, Q61L | Bladder, Costello syndrome | Developmental disorders, rare cancers |
Rho GTPases: Divergent Roles and Mutations
Unlike Ras GTPases, Rho family members (e.g., RhoA, Cdc42) regulate cytoskeletal dynamics and cell motility. For example:
- RhoA : Mutations in diffuse-type gastric cancer.
- Cdc42 : Linked to neutropenia and developmental defects.
Key Difference : Ras GTPases are frequently mutated in cancers, while Rho GTPase mutations are rarer and more diverse in pathological outcomes .
BRAF and NRas Mutational Exclusivity
In melanoma, NRas and BRAF (V600E) mutations are mutually exclusive, as both hyperactivate the MAPK pathway. BRAF V600E occurs in 45–50% of melanomas, whereas NRas mutations dominate in BRAF wild-type tumors . This exclusivity informs therapeutic strategies, as BRAF inhibitors are ineffective in NRas-mutated cases .
Functional Overlap with Neurofibromin (NF1)
NF1, a GTPase-activating protein (GAP), regulates Ras inactivation. NF1 loss-of-function mutations lead to Ras hyperactivation, mimicking NRas/KRas mutations. In BRAF wild-type melanomas, NF1 mutations often coexist with NRas mutations, compounding MAPK pathway activation .
Research Implications and Therapeutic Targeting
- NRas-Specific Challenges : Direct targeting of NRas is hindered by its high affinity for GTP/GDP and lack of deep hydrophobic pockets. Current strategies focus on downstream effectors (e.g., MEK inhibitors) or combination therapies .
- KRas Inhibitors : Recent advances (e.g., sotorasib) target KRas G12C mutations, but analogous NRas-specific drugs remain underdeveloped .
- Rho GTPase Modulators : Drugs targeting Rho pathways (e.g., ROCK inhibitors) are explored for metastasis suppression but lack specificity .
Preparation Methods
Recombinant Expression and Peptide Preparation
Peptide Production : The NRas (55-64) peptide, particularly variants such as the Q61K mutant, can be produced recombinantly as fusion proteins. For example, the NRas Q61K peptide was prepared from a His6-GB1-NRAS Q61K fusion construct. This fusion protein was purified using Ni-NTA agarose affinity chromatography, followed by enzymatic cleavage (e.g., enterokinase) to release the NRas peptide. The cleaved peptide was then further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column, ensuring high purity confirmed by mass spectrometry (LC-MS).
Isotopic Labeling for NMR Studies : For nuclear magnetic resonance (NMR) structural studies, isotopically labeled proteins (e.g., ^15N, ^13C) are expressed in E. coli using M9 minimal media prepared in D2O. After expression, inclusion bodies containing the heavy chain of HLA-A*01:01 and β2-microglobulin (hβ2m) are purified and refolded with the NRas peptide to form peptide-MHC complexes.
In Vitro Refolding of Peptide-MHC Complexes
Refolding Conditions : The assembly of the peptide-major histocompatibility complex class I (pMHC-I) involves mixing the heavy chain, light chain (hβ2m), and a 10-fold molar excess of the NRas (55-64) peptide. The mixture is slowly diluted into a refolding buffer containing:
- 0.4 M Arginine-HCl
- 2 mM EDTA
- 4.9 mM reduced L-glutathione
- 0.57 mM oxidized L-glutathione
- 100 mM Tris, pH 8.0
This is performed at 4 °C with gentle stirring over 24 hours, followed by a static incubation for four days at 4 °C to allow proper folding and complex formation.
Molar Ratios : Typically, 10 mg of peptide is used with 200 mg of heavy chain and light chain mixtures at a 1:3 molar ratio (heavy chain:light chain).
Purification Techniques
Size Exclusion Chromatography (SEC) : After refolding, the pMHC-I complexes are purified by SEC using a Superdex 75 column with a running buffer of 150 mM NaCl and 25 mM Tris, pH 8.0. This step separates properly folded monomeric complexes from aggregates or misfolded species.
Anion Exchange Chromatography : For crystallography-grade samples, a second purification step using anion exchange chromatography (Mono Q column) is employed. A salt gradient (0 to 1 M NaCl in 25 mM Tris, pH 8) is used to further purify the complexes.
Peptide Validation : The presence and purity of the NRas (55-64) peptide bound to the complex are confirmed by liquid chromatography–mass spectrometry (LC-MS), which verifies the expected mass (e.g., 1138 Da for NRas Q61K peptide).
Generation of Empty MHC Complexes
- To study peptide binding dynamics, empty HLA-A*01:01/hβ2m complexes are generated by removing the bound NRas peptide. This is achieved by brief exposure to a high pH buffer (pH 12.5) followed by SEC purification. The process involves incubating the pMHC complex at 4 °C with sodium phosphate buffer at pH 12.5 for 10 minutes, then centrifugation and immediate purification by SEC at neutral pH.
Biophysical Characterization and Validation
Differential Scanning Fluorimetry (DSF) : DSF is used to assess the thermal stability of the pMHC complexes. For NRas (55-64) peptide-bound complexes, melting temperatures (Tm) around 53 °C have been observed, indicating moderate stability consistent with known pMHC complexes.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS provides insights into conformational dynamics and solvent accessibility differences between empty and peptide-bound MHC complexes. Regions within the MHC groove show altered deuterium uptake upon peptide binding, reflecting stabilization of the complex by the NRas peptide.
NMR Spectroscopy : Isotopically labeled samples enable detailed structural studies by NMR, including methyl-selective labeling to observe intermolecular interactions and conformational plasticity of the NRas peptide within the MHC groove.
Summary Table: Preparation Workflow for GTPase NRas (55-64)
| Step | Description | Key Conditions/Techniques |
|---|---|---|
| Peptide Production | Recombinant fusion protein expression and purification; enzymatic cleavage to release peptide | Ni-NTA affinity chromatography; enterokinase cleavage; C18 HPLC; LC-MS validation |
| Protein Expression | Expression of HLA heavy chain and hβ2m in E. coli with isotopic labeling for NMR | IPTG induction; M9 media in D2O for labeling |
| In Vitro Refolding | Slow dilution of heavy chain, light chain, and peptide into refolding buffer at 4 °C | Buffer: 0.4 M Arginine-HCl, 2 mM EDTA, glutathione redox system, Tris pH 8.0 |
| Purification | Size exclusion chromatography (Superdex 75); anion exchange chromatography for crystallography | SEC buffer: 150 mM NaCl, 25 mM Tris pH 8.0; Mono Q column with salt gradient |
| Empty Complex Generation | Peptide removal by pH 12.5 treatment followed by SEC | Sodium phosphate buffer pH 12.5; 4 °C incubation |
| Validation and Characterization | LC-MS, DSF, HDX-MS, NMR spectroscopy | Mass spectrometry; thermal stability assays; hydrogen-deuterium exchange; NMR |
Q & A
Q. What structural features of NRas (55-64) are critical for GTP binding?
- Methodological Answer : Residues 55–64 form part of the GTP-binding pocket. Use X-ray crystallography or NMR to resolve the structure of NRas (55-64) bound to GTP analogs (e.g., GppNHp). Mutagenesis studies (e.g., alanine scanning) can identify critical residues. For example, T58A mutations reduce GTP affinity, as shown by surface plasmon resonance (SPR) binding assays .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational dynamics of NRas (55-64) during GTP hydrolysis?
- Methodological Answer : Perform all-atom MD simulations using force fields (e.g., CHARMM36) to model WT and mutant NRas (55-64) in GTP- and GDP-bound states. Monitor metrics like root mean square fluctuation (ΔRMSF) to identify flexible regions (e.g., residues 60–64 in Q61R mutants). Validate simulations with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm solvent accessibility changes .
Q. What strategies address discrepancies in NRas (55-64) activity data across different experimental systems?
- Methodological Answer : Contradictions often arise from model-specific factors (e.g., cell type, expression levels). Conduct cross-system validation:
Compare in vitro (purified protein) and in vivo (transfected cells) GTPase activity.
Use isogenic cell lines (WT vs. CRISPR-edited Q61R) to control for genetic background.
Normalize activity data to NRas expression levels via quantitative WB.
Report effect sizes and confidence intervals to distinguish biological variability from methodological noise .
Q. How can researchers design studies to isolate the role of NRas (55-64) in oncogenic signaling from other Ras isoforms?
- Methodological Answer :
- Use isoform-specific siRNA or CRISPR knockdown in combination with NRas (55-64) overexpression.
- Employ FRET-based biosensors to monitor real-time NRas (55-64) activation in single cells, minimizing cross-talk with HRas/KRas.
- Analyze isoform-specific interactomes via proximity-dependent biotinylation (BioID) coupled with mass spectrometry .
Data Interpretation & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in NRas (55-64)-driven signaling assays?
- Methodological Answer : For dose-response curves (e.g., MEK inhibitor efficacy in NRas-mutant cells), use nonlinear regression models (four-parameter logistic curve) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report variability using standard error of the mean (SEM) and effect sizes (Cohen’s d) for biological replicates. Use Prism or R for reproducibility .
Q. How should researchers validate computational predictions of NRas (55-64) mutant stability?
- Methodological Answer : Combine in silico tools (FoldX, Rosetta ddG) with experimental validation:
Express NRas (55-64) mutants in E. coli and measure thermal stability via differential scanning fluorimetry (DSF).
Compare predicted ΔΔG values with empirical data from circular dichroism (CD) spectroscopy.
Discrepancies may indicate limitations in force fields or solvent models .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in studies using NRas (55-64) overexpression models?
- Methodological Answer :
- Deposit plasmid sequences (e.g., Addgene) with detailed cloning protocols (promoter, tags, selection markers).
- Share raw data (e.g., flow cytometry FCS files, microscopy images) in public repositories (Zenodo, Figshare).
- Adhere to ARRIVE guidelines for in vivo studies, reporting animal strain, sex, and sample-size calculations .
Q. How can researchers mitigate bias when interpreting NRas (55-64) mutation prevalence in cancer datasets?
- Methodological Answer :
- Use TCGA or COSMIC databases to compare mutation frequencies across cancer types.
- Apply Fisher’s exact test with Bonferroni correction for multiple hypotheses.
- Confounders (e.g., sequencing depth, tumor purity) should be addressed via multivariate regression. Pre-register analysis plans to reduce HARKing (hypothesizing after results are known) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
